molecular formula C16H34O B000772 Hexadecanol CAS No. 36653-82-4

Hexadecanol

Cat. No.: B000772
CAS No.: 36653-82-4
M. Wt: 242.44 g/mol
InChI Key: BXWNKGSJHAJOGX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Oxidation Reactions

Hexadecanol undergoes oxidation to form carboxylic acids under controlled conditions:

  • Primary product : Oxidation with strong agents like KMnO₄ (alkaline medium) or CrO₃ yields hexadecanoic acid (palmitic acid) .
  • Secondary pathways : Partial oxidation can produce shorter-chain acids (e.g., myristic, lauric acids) depending on reaction severity .

Experimental Conditions :

Oxidizing AgentTemperatureProductYield/ConversionSource
KMnO₄ (alkaline)80–100°CHexadecanoic acid~86%
O₂ (catalytic)150°CMixed acids (C8–C16)Not quantified

Reduction Reactions

The hydroxyl group can be reduced to form alkanes:

  • Catalytic hydrogenation : Using Ru-Sn30C catalysts at 180°C and 5.0 MPa H₂, this compound reduces to hexadecane with 86.24% conversion .
  • LiAlH₄ : In anhydrous conditions, yields hexadecane via dehydroxylation .

Mechanistic Insight :
On Pt catalysts, reduction proceeds via sequential dehydrogenation and C–O bond cleavage, favoring hexadecane .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

  • Thionyl chloride (SOCl₂) : Converts this compound to hexadecyl chloride , a precursor for surfactants .
  • Esterification : Reacts with fatty acids (e.g., palmitic acid) to form esters like cetyl palmitate, used in cosmetics .

Key Conditions :

  • SOCl₂ reactions require inert atmospheres and temperatures >60°C .

Decomposition Pathways

Thermal and catalytic decomposition varies by catalyst:

CatalystPathwayMajor ProductMechanism
Pt(111)C–O cleavageHexadecaneDehydrogenation → C–O scission
RuC–C cleavagePentadecaneDehydration → Aldehyde formation → C–C scission

Activation Energies :

  • Pt: 120 kJ/mol (C–O cleavage dominant) .
  • Ru: 145 kJ/mol (C–C cleavage favored) .

Biochemical Reactions

In vivo, this compound undergoes:

  • Oxidation : Converted to hexadecanoic acid via aldehyde intermediates .
  • Conjugation : Forms ether glucuronides for excretion .

Biological Relevance :

  • Found in human metabolites and natural sources (e.g., spermaceti oil, dairy products) .

Scientific Research Applications

Surfactant Development

Hexadecanol has been employed in the formulation of surfactants due to its unique properties. A notable innovation is the This compound glucose dimeric surfactant , which exhibits high activity and is biodegradable. This surfactant has potential applications in various industries such as cosmetics, agriculture, and oil extraction.

  • Properties :
    • High surfactivity
    • Non-toxic and biodegradable
    • Suitable for emulsifying and wetting applications
  • Case Study : A patent describes a method for synthesizing this compound-based surfactants that are environmentally friendly and easy to produce industrially. The dimeric structure enhances its effectiveness in various formulations .

Thermal Energy Storage (TES)

Recent research has focused on the synthesis of dicarboxylic acid esters derived from this compound for use in thermal energy storage systems. These esters are characterized by their ability to undergo phase changes at specific temperature ranges, making them suitable for energy management applications.

  • Thermal Properties :
    • Melting points: 49.2 °C to 54.8 °C
    • Crystallization points: 47.7 °C to 53.1 °C
    • Stability observed over multiple heating-cooling cycles
  • Case Study : A study demonstrated the synthesis of dicarboxylic acid esters from this compound, showcasing their potential for efficient thermal energy storage due to their favorable thermophysical properties .

Pharmaceutical Applications

This compound has been investigated for its potential in pharmaceutical formulations, particularly in drug delivery systems. Its fatty acid composition allows it to interact effectively with biological membranes.

  • Research Findings :
    • This compound's interaction with cellular membranes can enhance drug solubility and bioavailability.
    • Studies indicate that this compound derivatives may serve as effective carriers for various therapeutic agents.
  • Case Study : Research involving the synthesis of radiotracers from this compound derivatives has shown promise in imaging applications for evaluating fatty acid metabolism in myocardial tissues .

Environmental Applications

This compound's biodegradable nature makes it a candidate for environmentally friendly products. Its use in formulations aimed at reducing environmental impact is gaining traction.

  • Applications :
    • Biodegradable surfactants
    • Eco-friendly emulsifiers in agricultural products
  • Case Study : Investigations into the effects of this compound on soil moisture retention and evaporation rates have highlighted its role in enhancing water conservation practices .

Industrial Applications

In addition to its roles in pharmaceuticals and environmental science, this compound is utilized in various industrial processes:

  • Applications :
    • As a lubricant and emollient in personal care products
    • In the production of cosmetics for its thickening properties
    • As an ingredient in food additives due to its emulsifying capabilities

Biological Activity

Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula C16H34OC_{16}H_{34}O. It is widely utilized in cosmetics, pharmaceuticals, and food products due to its emulsifying, thickening, and stabilizing properties. Recent studies have highlighted its biological activities, including antioxidant, anticancer, and antimicrobial effects. This article provides an overview of the biological activity of this compound, supported by research findings and data.

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study demonstrated that a derivative of this compound showed high antioxidant activity with an IC50 value of 10.59μg/ml10.59\,\mu g/ml against the DPPH radical assay. This activity was comparable to that of known antioxidants such as Butylated Hydroxy Toluene (BHT) and Vitamin C, which had IC50 values of 11.2μg/ml11.2\,\mu g/ml and 12.9μg/ml12.9\,\mu g/ml, respectively .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μg/ml)
This compound Derivative10.59
Butylated Hydroxy Toluene (BHT)11.2
Vitamin C12.9

Anticancer Activity

This compound has also shown promising anticancer effects. In vitro studies indicated that this compound derivatives exhibited potent anticancer activity against the HeLa cell line with an IC50 of 4.38μg/ml4.38\,\mu g/ml, outperforming Doxorubicin (DOX), a common chemotherapeutic agent with an IC50 of 13.3μg/ml13.3\,\mu g/ml . The mechanism involves the interaction of this compound with cellular membranes, potentially disrupting cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with phospholipid membranes. Research indicates that this compound can displace cholesterol from membrane phospholipids, enhancing the chemical activity of cholesterol within lipid bilayers . This displacement may lead to altered membrane fluidity and permeability, affecting various cellular processes.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. A recent study evaluated the antibacterial properties of this compound and found it effective against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, highlighting its potential as a natural preservative in food and cosmetic formulations.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (μg/ml)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Case Studies

  • Antioxidant and Anticancer Study : A study isolated a compound similar to this compound from Chlorella vulgaris which exhibited significant antioxidant and anticancer activities . The results indicate that this compound derivatives could be explored further for therapeutic applications in cancer treatment.
  • Workplace Exposure Study : In a study assessing exposure to organic solvents in a glue-manufacturing company, this compound was part of the solvent mixture analyzed for its health impacts on workers . This highlights the relevance of understanding both the beneficial and harmful effects of this compound in occupational settings.

Q & A

Basic Research Questions

Q. What are the most reliable methods for extracting and purifying hexadecanol from biological matrices?

this compound, as a fatty alcohol, can be isolated using lipid extraction techniques. The Bligh & Dyer method (chloroform-methanol-water homogenization) is widely used due to its efficiency in separating lipids from non-lipid components . For complex mixtures, GC-MS coupled with derivatization (e.g., silylation) enables precise identification and quantification . Purification may require column chromatography or preparative HPLC for high-purity isolates, particularly when analyzing biosurfactants or phospholipid derivatives .

Q. How can researchers validate the structural integrity of this compound in synthetic or natural samples?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming molecular structure, especially for distinguishing this compound from isomers or contaminants. Mass spectrometry (LC-MS/MS) provides complementary data on molecular weight and fragmentation patterns. For example, this compound-derived sophorolipids were confirmed via NMR integration and LC-MS analysis of mass fragments (e.g., m/z 364 for PlsEtn-bound this compound) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound’s melting point (~49°C), hydrophobicity (logP ~7.1), and equilibrium spreading pressure on water surfaces are critical for designing monolayer studies or lipid-based formulations . Its low solubility in aqueous systems necessitates solvent carriers (e.g., chloroform, ethanol) for biological or environmental applications .

Advanced Research Questions

Q. How does this compound influence nanoparticle synthesis, and what optimization strategies are effective?

In catalytic nanoparticle synthesis (e.g., CoO nanoparticles), this compound acts as a co-surfactant, modulating particle size and morphology. Multivariate Bayesian optimization has identified critical interactions, such as the molar ratio of this compound:Co(acac)₂ and reaction time, to minimize nanoparticle size. Pareto charts and response surface models are recommended for parameter optimization .

Q. What methodological challenges arise when studying this compound’s role in environmental evaporation suppression?

Studies on this compound monolayers for ice fog reduction require rigorous temperature control (e.g., below -19°C) and statistical frameworks like ANCOVA to compare baseline (no this compound) and treatment datasets. Contradictory results (e.g., visibility improvements in some conditions but not others) may stem from nonlinear temperature effects or monolayer stability variations. Quadratic regression models (R² > 0.6) and site-specific calibration are advised .

Q. How can researchers resolve contradictory data on this compound’s efficacy in mixed monolayers?

Combining this compound with octadecanol enhances evaporation resistance compared to pure this compound monolayers. Conflicting results may arise from differences in spreading rates or molecular packing. Langmuir-Blodgett trough experiments and surface pressure-area isotherms are essential to characterize monolayer behavior. For instance, this compound/octadecanol mixtures showed a 5–10% improvement in evaporation suppression over individual components .

Q. What experimental designs are optimal for studying this compound’s role in chemical signaling among vertebrates?

In lizard dominance studies, this compound abundance in femoral secretions correlates with male dominance status. Experimental designs should include:

  • Behavioral assays : Aggression tests using swabs with this compound gradients (low/medium/high concentrations) .
  • Chemical profiling : GC-MS to quantify this compound in secretions and link it to immune response metrics (e.g., CMI assays) .
  • Statistical models : Generalized linear models (GLM) to control for confounding variables like body size .

Q. How can this compound derivatives be synthesized for specialized applications (e.g., chlorinated analogs)?

Stable isotope-labeled derivatives (e.g., 2-chloro-[d₄]-hexadecanol) are synthesized via nucleophilic substitution or esterification, followed by purification via silica gel chromatography. These are used as internal standards in quantitative LC-MS/MS analyses of chlorinated lipids .

Q. Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound’s performance across environmental studies?

Meta-analyses of field data (e.g., ice fog suppression trials) must account for site-specific factors like humidity, wind speed, and substrate interactions. For example, Richardson Highway data showed no significant this compound effect (P = 0.393 for slope differences), while other sites reported efficacy below -19°C. Stratified analysis by temperature and ANCOVA are recommended .

Q. What statistical tools are critical for analyzing this compound’s dose-dependent effects in biological systems?

Dose-response curves (logistic regression) and principal component analysis (PCA) are effective for studies on cellular uptake (e.g., [³H]-hexadecanol in CHO-K1 cells) or toxicity thresholds. Pareto charts prioritize significant variables in optimization studies (e.g., nanoparticle synthesis) .

Q. Tables for Key Findings

Application Key Variable Optimal Condition Reference
Nanoparticle synthesisThis compound:Co(acac)₂ molar ratio2:1 (with Bayesian optimization)
Evaporation suppressionTemperature threshold< -19°C (ANCOVA-confirmed efficacy)
Biosurfactant productionThis compound purity≥98% (NMR/LC-MS validated)
Chemical signaling in lizardsThis compound concentration in secretionsHigh (correlates with dominance, R²=0.51)

Properties

IUPAC Name

hexadecan-1-ol
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InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3
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InChI Key

BXWNKGSJHAJOGX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCO
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Molecular Formula

C16H34O
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Related CAS

19141-82-3 (aluminum salt)
Record name Cetyl alcohol [NF]
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DSSTOX Substance ID

DTXSID4027991
Record name 1-Hexadecanol
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Molecular Weight

242.44 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless
Record name 1-Hexadecanol
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Boiling Point

334 °C at 760 mm Hg
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Flash Point

175 °C
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Solubility

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol)
Record name Cetyl alcohol
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Density

0.8187 at 50 °C/4 °C, 0.8152 (55°)
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Vapor Density

8.360 (AIR= 1)
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Vapor Pressure

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C
Record name Cetyl alcohol
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Mechanism of Action

Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol.
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Color/Form

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid

CAS No.

36653-82-4, 36311-34-9, 124-29-8
Record name Cetyl alcohol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Hexadecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49.3 °C
Record name Cetyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-HEXADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Hexadecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecanol
Reactant of Route 2
Hexadecanol
Reactant of Route 3
Hexadecanol
Reactant of Route 4
Hexadecanol
Reactant of Route 5
Hexadecanol
Reactant of Route 6
Hexadecanol

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